N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3,4-dimethoxybenzaldehyde+pyrazine-2-carbohydrazide→N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Materials Science: The compound can form stable complexes with transition metals, making it useful in the development of new materials with unique properties.
Biological Studies: Its ability to form coordination compounds makes it a candidate for enzyme inhibition studies and other biological applications.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets through its hydrazone and phenyl groups. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and its ability to form stable coordination complexes. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-20-12-4-3-10(7-13(12)21-2)8-17-18-14(19)11-9-15-5-6-16-11/h3-9H,1-2H3,(H,18,19)/b17-8- |
InChI Key |
ZCIXNTFNLPMKCJ-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
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